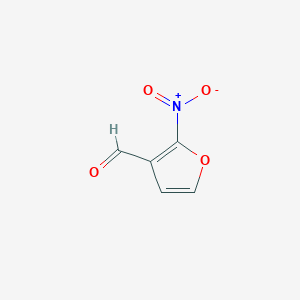

2-Nitrofuran-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-nitrofuran-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBVTFWXCLZIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Nitrofuran 3 Carbaldehyde and Its Chemical Precursors

Strategic Approaches to Furan (B31954) Ring Functionalization and Nitro Group Introduction

The furan ring's inherent reactivity and sensitivity to acidic conditions necessitate carefully controlled synthetic strategies for the introduction of both nitro and aldehyde groups. kyoto-u.ac.jpijabbr.com

Nitration Strategies for Furan Derivatives

The introduction of a nitro group onto a furan ring is a critical step in the synthesis of 2-nitrofuran-3-carbaldehyde. Due to the furan ring's susceptibility to degradation under harsh acidic conditions, milder nitrating agents and specific reaction conditions are often employed. google.comchemrxiv.org

One of the most common methods involves the use of acetyl nitrate (B79036) , generated in situ from nitric acid and acetic anhydride (B1165640). google.comsmolecule.com This reagent provides a less aggressive nitrating environment compared to a mixture of nitric and sulfuric acids. smolecule.com The reaction is typically carried out at low temperatures, ranging from -10°C to 5°C, to prevent ring-opening side reactions. google.com Yields for this method can vary significantly, from 14% to 68%, depending on the specific furan substrate and reaction parameters. smolecule.com

Another approach involves the use of trifluoroacetic anhydride with nitric acid . This system allows for nitration under milder conditions and can lead to higher yields, reportedly between 68% and 81%, with excellent regioselectivity. smolecule.com

For furan derivatives that are particularly sensitive, an indirect method of post-sulfonation nitration can be utilized. This involves the initial sulfonation of the furan ring, which deactivates it slightly, followed by nitration under milder conditions. smolecule.comoup.com While this can prevent ring degradation, yields are often modest, in the range of 20% to 32%. smolecule.comoup.com

| Nitration Method | Reagents | Typical Temperature | Typical Yield | Reference |

| Acetyl Nitrate | Nitric acid, Acetic anhydride | -10°C to 5°C | 14-68% | google.comsmolecule.com |

| Trifluoroacetic Anhydride-Nitric Acid | Nitric acid, Trifluoroacetic anhydride | -15°C to Room Temp | 68-81% | smolecule.com |

| Post-Sulfonation Nitration | Sulfonating agent, then Nitrating agent | Low Temperature | 20-32% | smolecule.comoup.com |

Introduction of Aldehyde Functionalities

The introduction of an aldehyde group at the 3-position of the furan ring is another key synthetic challenge. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furans. organic-chemistry.orgwikipedia.orgmychemblog.com

Exploration of Specific Reaction Pathways in Synthesis

The synthesis of this compound relies on specific and optimized reaction pathways to achieve the desired functionalization of the furan ring.

Vilsmeier-Haack Formylation Variants for Furan Systems

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto a furan ring. organic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, which is an iminium salt formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). wikipedia.orgmychemblog.com This electrophilic reagent then attacks the electron-rich furan ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the aldehyde. organic-chemistry.orgwikipedia.org

For furan systems, the reaction conditions must be carefully controlled to avoid side reactions. The Vilsmeier-Haack reaction is generally effective for formylating activated aromatic systems, and furan is considered an electron-rich heterocycle suitable for this transformation. enamine.netijpcbs.com Variations in the Vilsmeier reagent, such as using oxalyl chloride or thionyl chloride instead of POCl₃, can be employed to modulate the reactivity and improve yields for specific furan substrates. mychemblog.com The reaction is typically regioselective, with formylation occurring at the most electron-rich position of the furan ring. mychemblog.com

Oxidation Reactions for Carbaldehyde Formation

An alternative strategy for introducing the carbaldehyde group involves the oxidation of a precursor, such as a hydroxymethyl group, at the desired position on the furan ring. Various oxidizing agents can be employed for this transformation. numberanalytics.com

For instance, the oxidation of 5-(hydroxymethyl)furfural to the corresponding dialdehyde (B1249045) has been achieved using reagents like m-chloroperoxybenzoic acid (mCPBA). thieme-connect.com While this example involves a different position on the furan ring, the principle of oxidizing a hydroxymethyl group to a carbaldehyde is a general and applicable strategy. The choice of oxidant is crucial to ensure selective oxidation without affecting other sensitive functional groups or the furan ring itself. researchgate.net For example, hydrogen peroxide in the presence of acetic acid has been used for the oxidation of furfural, leading to various products including acids. researchgate.net This highlights the need for careful selection of reagents and conditions to achieve the desired carbaldehyde.

Synthesis of Isotopically Labeled Analogues of Furancarbaldehydes for Mechanistic Studies

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and metabolic pathways. symeres.comnih.govbeilstein-journals.org In the context of furancarbaldehydes, isotopically labeled analogues can provide valuable insights into the formation of the aldehyde group and the nitration process.

The incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the furan ring or the functional groups allows researchers to trace the fate of atoms throughout a reaction sequence. symeres.com For example, using ¹³C-labeled precursors can help determine the origin of the carbon atoms in the final furancarbaldehyde product. researchgate.net Similarly, deuterium labeling can be used to study kinetic isotope effects, providing information about the rate-determining steps in a reaction. symeres.com

The synthesis of these labeled compounds typically involves starting with commercially available isotopically labeled precursors and carrying them through the established synthetic route. symeres.com For instance, a ¹³C-labeled furan or a labeled formylating agent could be used in the Vilsmeier-Haack reaction to produce a labeled furancarbaldehyde. The analysis of the resulting products, often using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise determination of the isotopic label's position. symeres.comnih.gov Such studies are crucial for understanding the intricate details of the reaction mechanisms involved in the synthesis of complex molecules like this compound.

| Isotope | Application in Mechanistic Studies | Analytical Technique | Reference |

| ¹³C | Tracing carbon backbone formation | MS, NMR | symeres.comresearchgate.net |

| ²H (D) | Studying kinetic isotope effects, determining rate-determining steps | MS, NMR | symeres.com |

| ¹⁵N | Elucidating nitration mechanisms | MS, NMR | symeres.com |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Nitrofuran 3 Carbaldehyde

Electrophilic Character and Activation of the Nitro-Substituted Furan (B31954) Ring

The chemical behavior of 2-nitrofuran-3-carbaldehyde is significantly influenced by the strong electron-withdrawing nature of the nitro (NO₂) group. This group profoundly impacts the electron density distribution within the furan ring, enhancing its electrophilic character. The substitution of a hydrogen atom with a nitro group, one of the most potent electron-withdrawing groups, leads to an increase in the molecule's electrophilicity. conicet.gov.ar This heightened electrophilicity makes the furan ring susceptible to nucleophilic attack.

The presence of the nitro group deactivates the furan ring towards electrophilic substitution, a reaction more typical for unsubstituted furan due to its aromatic character and electron-rich nature. quora.com Instead, the electron deficiency induced by the nitro group activates the ring for different modes of reactivity, such as nucleophilic aromatic substitution and cycloaddition reactions where the furan system acts as an electrophile. quora.comconicet.gov.ar Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to quantify the increase in electrophilicity and to predict the reactive sites within the molecule. semanticscholar.orgconicet.gov.ar The nitro group, along with the aldehyde group, renders the furan ring electron-poor, thereby activating it for reactions with nucleophiles.

A very strong electron-acceptor group like the nitro group can induce similar reactivity at both the α- and β-positions of the furan ring. conicet.gov.ar This effect is crucial in understanding the regioselectivity of reactions involving the furan ring of this compound.

Reactivity of the Aldehyde Group in Condensation and Addition Reactions

The aldehyde functional group (-CHO) at the 3-position of the furan ring is a key center for reactivity, participating readily in condensation and nucleophilic addition reactions. The carbonyl carbon of the aldehyde is electrophilic and serves as a site for attack by various nucleophiles. evitachem.comvanderbilt.edu

Condensation Reactions: this compound can undergo condensation reactions with active methylene (B1212753) compounds, amines, and other nucleophiles. evitachem.comsmolecule.com For instance, in an aldol-type condensation, an enolate can act as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. vanderbilt.edulibretexts.org These reactions are fundamental in synthetic organic chemistry for forming new carbon-carbon bonds and constructing more complex molecular architectures. vanderbilt.edu Base-catalyzed aldol (B89426) reactions are typically reversible, with the equilibrium position depending on the specific substrates and reaction conditions. vanderbilt.edu

Addition Reactions: The aldehyde group readily undergoes nucleophilic addition. evitachem.comsmolecule.com This is a versatile transformation that can lead to the formation of a variety of functional groups. For example, the reduction of the aldehyde group can yield the corresponding alcohol. The carbonyl group's electrophilicity makes it a prime target for a wide range of nucleophiles. vanderbilt.edu

The reactivity of the aldehyde group, in conjunction with the activated furan ring, makes this compound a valuable intermediate in organic synthesis.

Cycloaddition Reactions Involving the Furan Ring System

The electron-deficient nature of the furan ring in this compound allows it to participate as an electrophile in cycloaddition reactions, a reactivity mode that is less common for the electron-rich furan itself.

While furan typically acts as a diene in Diels-Alder reactions, the presence of strong electron-withdrawing groups can switch its role to that of a dienophile. conicet.gov.arsciforum.net Studies have shown that 2-nitrofurans can act as efficient dienophiles in normal-electron-demand Diels-Alder reactions, reacting with electron-rich dienes. conicet.gov.arsciforum.net

The cycloaddition often occurs at the nitro-substituted double bond of the furan ring. conicet.gov.arconicet.gov.ar For instance, reactions of 2-nitrofurans with electron-rich dienes like Danishefsky's diene have been shown to yield cycloadducts with high regioselectivity. conicet.gov.arconicet.gov.ar The nitro group is often eliminated as nitrous acid under thermal conditions, leading to the formation of aromatic products. conicet.gov.arconicet.gov.ar This sequence provides a valuable synthetic route to various substituted aromatic and heteroaromatic compounds. sciforum.net

The regioselectivity of the Diels-Alder reaction is controlled by the electronic effects of the substituents on both the diene and the dienophile. conicet.gov.ar In the case of 3-nitrofuran, theoretical calculations have indicated that the C2 position has the highest local electrophilicity, making it the preferred site for attack by the most nucleophilic center of the diene. conicet.gov.ar

Table 1: Diels-Alder Reactions of Nitrofuran Derivatives

| Dienophile | Diene | Reaction Conditions | Product(s) | Yield | Reference |

| 2-Nitrofuran | Isoprene | 60 °C, 24 h, EAN solvent | Isomeric benzofurans and dihydrobenzofurans | Moderate | conicet.gov.ar |

| Methyl 5-nitrofuran-2-carboxylate | Isoprene | High Temperature | Aromatic cycloadducts | Moderate | conicet.gov.ar |

| Methyl 5-nitrofuran-3-carboxylate | Danishefsky's diene | Thermal | Aromatic cycloadducts (1:1 adducts) | - | conicet.gov.ar |

This table is illustrative and based on reactions of related nitrofuran compounds.

The nitro group plays a pivotal role in enabling the dienophilic character of the furan ring. researchgate.net Its powerful electron-withdrawing effect significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene in a normal-electron-demand Diels-Alder reaction. This electronic activation is crucial for overcoming the inherent aromaticity of the furan ring. conicet.gov.ar

Furthermore, the nitro group directs the regiochemistry of the cycloaddition. conicet.gov.arconicet.gov.ar The addition of the diene typically occurs at the double bond bearing the nitro group. conicet.gov.ar This directing effect, combined with the facile elimination of the nitro group from the initial cycloadduct, makes nitro-substituted furans valuable synthons. conicet.gov.arresearchgate.net In some cases, the presence of the nitro group can lead to the formation of double addition products, where two molecules of the diene react with the nitrofuran. sciforum.net

Nucleophilic Substitution of Hydrogen (SNH) in Nitrofurans

Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a significant reaction pathway for electron-deficient aromatic and heteroaromatic compounds, including nitrofurans. researchgate.net This reaction allows for the direct replacement of a hydrogen atom on the aromatic ring by a nucleophile, offering an efficient method for C-C or C-heteroatom bond formation.

The general mechanism for SNH reactions involves the initial addition of a nucleophile to the electron-deficient ring to form a σH adduct, also known as a Meisenheimer-type intermediate. researchgate.netd-nb.info This adduct is typically unstable and requires a subsequent oxidation step to eliminate a hydride ion (or its equivalent) and restore aromaticity, leading to the final substitution product. d-nb.info

In the context of nitroarenes, the reaction is often referred to as Oxidative Nucleophilic Substitution of Hydrogen (ONSH). researchgate.netchemrxiv.org Various oxidizing agents, including atmospheric oxygen, can facilitate the final aromatization step. d-nb.infochemrxiv.org

A specific and well-studied type of SNH reaction is the Vicarious Nucleophilic Substitution (VNS), which involves the reaction of a nitroarene with a carbanion that possesses a leaving group at the carbanionic center. sci-hub.se

The mechanism proceeds via the addition of the carbanion to a position ortho or para to the nitro group, forming a σH adduct. This is followed by a base-induced β-elimination of the leaving group from the adduct to give the substituted nitroarene.

In some enzymatic reactions involving nitroaromatics, a nucleophilic hydride attack on the electron-deficient ring can occur, leading to the formation of a hydride-Meisenheimer complex. rsc.org Subsequent steps can involve further reduction and eventual elimination of the nitrite (B80452) group. rsc.org While this specific pathway is described in a biochemical context, it highlights the fundamental reactivity of nitro-activated aromatic systems towards nucleophilic addition and potential nitrite elimination.

Redox Chemistry of the Nitro Group in Chemical Transformations

The chemical behavior of this compound is significantly influenced by the presence of the nitro (-NO₂) group, particularly its redox chemistry. The reduction of the nitro group is a critical transformation that can lead to the formation of various nitrogen-containing functional groups and is often a key step in the mechanism of action for biologically active nitrofuran compounds. smolecule.comresearchgate.net

The reduction of an aromatic nitro group, such as that in the nitrofuran system, is a multi-step process involving the transfer of six electrons to form the corresponding amine. nih.gov This transformation proceeds through several key intermediates. The process is catalyzed by a class of enzymes known as nitroreductases, which are capable of donating electrons to the nitro group. nih.gov

The mechanistic pathway for the reduction can occur through two primary routes:

Two-Electron Reduction Pathway: Oxygen-insensitive (Type I) nitroreductases typically catalyze reduction via sequential two-electron transfers. rsc.org In this pathway, the nitro group is first reduced to a nitroso derivative (-NO), followed by a further two-electron reduction to a hydroxylamino derivative (-NHOH). The final step is the reduction of the hydroxylamino group to the primary amine (-NH₂). nih.govrsc.org

One-Electron Reduction Pathway: Oxygen-sensitive (Type II) nitroreductases utilize a single-electron transfer mechanism. rsc.org This generates a nitro anion radical intermediate. nih.gov In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a process known as futile redox cycling, which generates reactive oxygen species (ROS). researchgate.netnih.gov Under anaerobic conditions, further reduction can proceed.

This redox activity is fundamental to the role of nitrofurans in various chemical and biological contexts. The reduction to the amine derivative is a common synthetic strategy to produce aminofurans from their nitro precursors. smolecule.comevitachem.comsmolecule.com The intermediates, particularly the hydroxylamino derivative, are often highly reactive species.

Table 1: Stages of Nitro Group Reduction

| Stage | Functional Group | Oxidation State of Nitrogen | Key Characteristics |

|---|---|---|---|

| Initial | Nitro (-NO₂) | +3 | Electron-withdrawing group |

| Intermediate 1 | Nitroso (-NO) | +1 | Formed by a two-electron reduction |

| Intermediate 2 | Hydroxylamino (-NHOH) | -1 | A key reactive intermediate |

| Final Product | Amino (-NH₂) | -3 | Result of a full six-electron reduction |

Formation of Imine and Hydrazone Derivatives

The carbaldehyde functional group (-CHO) at the 3-position of the furan ring is a primary site for nucleophilic addition and condensation reactions, leading to the formation of a wide array of derivatives, most notably imines and hydrazones. evitachem.com

Imine Formation: Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction between a primary amine and an aldehyde. In the case of this compound, the electrophilic carbon of the aldehyde group is attacked by the nucleophilic amine. This is followed by the elimination of a water molecule to yield the imine.

Research on related heteroaryl aldehydes provides insight into this reaction. For instance, the reaction of furan-3-carbaldehyde with iminophosphoranes (a source of the amine nitrogen) at elevated temperatures can produce a mixture of trans and cis imine isomers. acs.orgacs.orgnih.gov However, studies involving 5-nitrofuran-2-carbaldehyde have shown that the presence of the electron-withdrawing nitro group exclusively yields the more stable trans imine. acs.orgacs.orgnih.gov This suggests that the nitro group in this compound would similarly exert strong stereoelectronic control, favoring the formation of the trans imine derivative.

Hydrazone Formation: Hydrazones are structurally similar to imines but are formed from the reaction of an aldehyde with a hydrazine (B178648) (H₂N-NH₂) or a substituted hydrazine (R-NH-NH₂). This condensation reaction is a reliable method for synthesizing new derivatives and is widely applied to nitrofuran aldehydes. smolecule.comnih.gov The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the aldehyde carbon, followed by dehydration.

The resulting hydrazone derivatives often possess a broad spectrum of biological activities. researchgate.netresearchgate.net For example, various hydrazones synthesized from 5-nitro-2-furaldehyde (B57684) have been investigated for their antimicrobial and tuberculostatic properties. nih.gov The synthesis is typically straightforward, often involving refluxing the aldehyde and the appropriate hydrazine in a solvent like methanol. nih.gov The structure of the resulting hydrazones can be confirmed using spectroscopic methods such as NMR. researchgate.net

Table 2: Synthesis of Imine and Hydrazone Derivatives

| Derivative Type | Reactant | Functional Group Formed | General Reaction Conditions |

|---|---|---|---|

| Imine | Primary Amine (R-NH₂) | Imine (-CH=N-R) | Condensation, often with heating; may require acid/base catalysis. acs.orgacs.org |

| Hydrazone | Hydrazine or Substituted Hydrazine (R-NH-NH₂) | Hydrazone (-CH=N-NH-R) | Condensation, typically refluxing in an alcohol solvent. smolecule.comnih.gov |

Comprehensive Spectroscopic and Structural Characterization of 2 Nitrofuran 3 Carbaldehyde and Its Synthetic Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR spectroscopy provide detailed information about the number and type of hydrogen and carbon atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. For 2-Nitrofuran-3-carbaldehyde, the presence of electron-withdrawing nitro (-NO₂) and aldehyde (-CHO) groups significantly influences the chemical shifts of the furan (B31954) ring protons and carbons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted furan. mdpi.com

The ¹H NMR spectrum is expected to show three distinct signals: one for the aldehydic proton and two for the furan ring protons. The aldehydic proton would appear significantly downfield, typically in the range of 9.5-10.5 ppm. The two protons on the furan ring (H-4 and H-5) would exhibit chemical shifts characteristic of heterocyclic aromatic systems, further influenced by the adjacent electron-withdrawing substituents.

The ¹³C NMR spectrum will display signals for each of the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected at the lowest field, often above 180 ppm. The carbons of the furan ring will have their resonances shifted downfield due to the deshielding effects of the nitro and aldehyde groups. Specifically, the carbon atom bonded to the nitro group (C-2) and the carbon atom of the aldehyde group (C-3) would be highly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures and general NMR principles.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | 9.5 - 10.5 | - |

| Furan H-4 | 7.5 - 8.5 | 115 - 125 |

| Furan H-5 | 7.0 - 8.0 | 145 - 155 |

| Aldehyde C | - | 180 - 190 |

| Furan C-2 | - | 150 - 160 |

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful tool for confirming the site-specific incorporation of deuterium atoms in a molecule. researchgate.net This isotopic labeling is often used in mechanistic studies or to alter the metabolic profile of a compound. nih.gov If this compound were to be synthesized with a deuterium label, for instance, at the aldehyde position to create this compound-d₁, ²H NMR would be the definitive method for verification.

The process involves synthesizing the molecule using a deuterated reagent. nih.gov In the resulting ¹H NMR spectrum, the signal corresponding to the replaced proton would disappear or be significantly diminished. researchgate.net Concurrently, a ²H NMR spectrum would show a signal at a chemical shift very similar to that of the proton it replaced, confirming the successful isotopic substitution. researchgate.net The natural line shape of deuterium signals is typically broader than that of protons. nih.gov

While 1D NMR spectra identify the types of nuclei present, two-dimensional (2D) NMR experiments reveal how these nuclei are connected within the molecular framework. doi.org Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assembling the complete structure of complex molecules like nitrofuran derivatives. consensus.appnih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. The spectrum plots ¹H chemical shifts on both axes. Cross-peaks appear off the diagonal, connecting the signals of coupled protons. For this compound, a COSY spectrum would be expected to show a cross-peak between the H-4 and H-5 protons of the furan ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps the correlation between protons and the carbon atoms they are directly attached to. An HSQC spectrum has a ¹H axis and a ¹³C axis. Each peak indicates a direct C-H bond. This technique would definitively assign the proton signals of H-4 and H-5 to their corresponding carbon signals (C-4 and C-5) in this compound.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations between protons and carbons, typically over two or three bonds. It is particularly useful for identifying connections across quaternary (non-protonated) carbons. For this molecule, HMBC would show correlations from the aldehydic proton to C-3 and C-4, and from the furan protons to other carbons in the ring, helping to piece together the entire carbon skeleton.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of particular functional groups. For this compound, the FTIR spectrum would be dominated by strong absorption bands corresponding to the C=O stretch of the aldehyde and the N-O stretches of the nitro group.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound Data based on characteristic frequencies of functional groups found in related nitrofuran and aldehyde compounds. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretching | 2850 - 2750 (often two bands) |

| Aldehyde C=O | Stretching | 1710 - 1680 |

| Nitro N-O | Asymmetric Stretching | 1560 - 1520 |

| Nitro N-O | Symmetric Stretching | 1360 - 1340 |

| Furan C=C | Stretching | ~1600 |

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. The nitro group, with its symmetric stretching vibration, often produces a strong and characteristic Raman signal. nih.gov The C=C bonds of the furan ring would also be expected to be Raman active. mdpi.com

Table 3: Expected Characteristic Raman Shifts for this compound Data based on characteristic shifts of functional groups found in related nitrofuran compounds. nih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretching | 1710 - 1680 |

| Nitro N-O | Symmetric Stretching | 1360 - 1340 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. By ionizing molecules and separating them based on their mass-to-charge ratio (m/z), MS provides precise molecular mass information and characteristic fragmentation patterns that serve as a molecular fingerprint.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through extensive fragmentation. For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. Based on its chemical formula, C₅H₃NO₄, the calculated molecular weight is approximately 141.08 g/mol . nih.gov

In a typical EI-MS analysis of an aldehyde, fragmentation often involves the cleavage of bonds adjacent to the carbonyl group. arizona.edu Common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl radical (CHO, M-29). arizona.edu For this compound, characteristic fragments would also arise from the furan ring and the nitro group, providing further structural confirmation. While specific experimental EI-MS data for this compound is not detailed in the provided context, analysis of related structures like 2-Nitrofuran shows a prominent molecular ion peak and subsequent fragmentation. nist.govnih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃NO₄ | PubChem nih.gov |

| Molecular Weight | 141.08 g/mol | PubChem nih.gov |

| Exact Mass | 141.00620758 Da | PubChem nih.gov |

Coupled Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly its tandem configuration (LC-MS/MS), is a powerful tool for the detection and quantification of nitrofuran compounds, often at trace levels within complex matrices. thermofisher.com This technique is the method of choice for analyzing nitrofuran metabolites in food products like fish, honey, and meat. thermofisher.comlcms.czacs.org Analytical methods using Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS offer high sensitivity and specificity. acs.orgresearchgate.net

For the analysis of nitrofuran metabolites, which are the target analytes in regulatory monitoring, derivatization is a key step. thermofisher.com Metabolites such as 3-amino-2-oxazolidinone (B196048) (AOZ) and 1-aminohydantoin (B1197227) (AHD) are often derivatized with aldehyde reagents, such as 2-nitrobenzaldehyde (B1664092) (2-NBA), to enhance their molecular mass and improve detection sensitivity in the mass spectrometer. thermofisher.comacs.org

While this compound itself is an aldehyde and not a metabolite requiring such derivatization, the established LC-MS/MS methods for the nitrofuran class are directly applicable to its analysis and the analysis of its synthetic derivatives. bldpharm.com These methods typically involve reversed-phase chromatography for separation, followed by detection using electrospray ionization (ESI) in either positive or negative mode. lcms.cz The high sensitivity of modern LC-MS/MS systems allows for detection limits to be as low as the sub-microgram per kilogram (µg/kg) range, which is crucial for residue analysis. thermofisher.com

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For this compound and its synthetic derivatives, X-ray crystallography is crucial for confirming stereochemistry and understanding intermolecular interactions that dictate the crystal packing.

While a specific crystal structure for the parent compound this compound is not available in the provided search results, the technique has been extensively applied to its derivatives. For instance, the structures of hydrazones formed from the reaction of acetyl-containing furan-3-carboxylates with hydrazines have been unambiguously determined by X-ray diffraction analysis. researchgate.netresearchgate.net These studies have been vital in establishing the E-configuration of the resulting hydrazones. researchgate.netresearchgate.net

Furthermore, X-ray crystallography has been used to characterize the products of Knoevenagel condensation reactions involving substituted naphthofuran-2-carbaldehydes. scirp.org Such analyses reveal how molecules are connected in the solid state, often through intermolecular interactions like C–H⋯O hydrogen bonds, which can form extensive three-dimensional networks. The structural data obtained from X-ray analysis is fundamental for structure-activity relationship (SAR) studies, where understanding the exact molecular conformation is key to interpreting biological activity. nih.gov

Table 2: Application of X-ray Crystallography to Nitrofuran Derivatives

| Derivative Class | Information Obtained | Reference |

| Furan-3-carboxylate Hydrazones | Determination of E-configuration, confirmation of overall structure. | researchgate.net, researchgate.net |

| Napthofuran-2-carbaldehyde Condensation Products | Determination of monoclinic centrosymmetric space group (P2₁/c), analysis of intermolecular interactions. | scirp.org |

| 5-Nitro-furan-2-carboxylic Acid Esters | Used in conjunction with molecular modeling for SAR studies. | nih.gov |

Theoretical and Computational Chemistry Approaches to 2 Nitrofuran 3 Carbaldehyde Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a molecule's electronic structure and its inherent reactivity. For 2-Nitrofuran-3-carbaldehyde, these methods elucidate the influence of the electron-withdrawing nitro (-NO₂) and carbaldehyde (-CHO) groups on the furan (B31954) ring.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable, less stable, and more reactive. researchgate.net

From these energies, several global reactivity descriptors can be calculated to quantify reactivity:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. science.gov

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, measuring the stabilization in energy when the system acquires additional electronic charge from the environment. science.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

The strong electron-withdrawing nature of both the nitro and carbaldehyde groups in this compound is expected to significantly lower the LUMO energy, making the molecule a strong electrophile. Studies on other nitrofurans confirm that the nitro group enhances their electrophilic character, which is crucial for their biological activity. researchgate.net

| Parameter | Value (eV) | Formula |

|---|---|---|

| EHOMO | -6.18 | - |

| ELUMO | -3.35 | - |

| Energy Gap (ΔE) | 2.83 | ELUMO - EHOMO |

| Electronegativity (χ) | 4.765 | -(EHOMO + ELUMO)/2 |

| Chemical Hardness (η) | 1.415 | (ELUMO - EHOMO)/2 |

| Electrophilicity Index (ω) | 8.00 | χ²/2η |

Data derived from calculations on (E)-N'-(5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-2-amine. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. openaccesspub.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

For molecules containing nitro groups, MEP maps consistently show a significant negative potential localized on the oxygen atoms of the nitro group. openaccesspub.orgmdpi.com Similarly, the oxygen atom of a carbonyl group in an aldehyde also exhibits a region of negative potential. researchgate.net Therefore, for this compound, the MEP surface would be expected to show pronounced negative potential around the oxygens of both the nitro and carbaldehyde groups. These sites represent the most likely areas for interaction with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be expected near the hydrogen atoms and over the furan ring, which is rendered electron-deficient by the two withdrawing groups. DFT studies on the related 5-nitro-2-furaldehyde oxime and nitrofurantoin (B1679001) confirm that MEP analysis is a valuable tool for identifying these reactive sites. researchgate.netmdpi.com

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. It allows researchers to calculate the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. By mapping out the energy profile of a reaction pathway, DFT can predict reaction feasibility, rates, and selectivity.

For nitrofuran compounds, DFT studies often focus on cycloaddition reactions, substitutions, and redox processes. The strong electrophilic character of the nitro-activated furan ring makes it susceptible to various reactions. For example, the reactivity of 5-nitro-2-furaldehyde in solution has been studied, revealing that it can undergo a novel irreversible redox ring-opening reaction. mdpi.comresearchgate.netnih.gov

Computational models can predict the bioactivation pathways of nitroaromatic compounds, which often involve the reduction of the nitro group to form reactive, toxic intermediates. researchgate.net DFT calculations can be employed to study the transition states of these reduction steps. Furthermore, DFT is used to explore the mechanisms of synthetic reactions used to create substituted furans. For instance, the iodine-catalyzed synthesis of furans has been investigated using DFT to elucidate the catalytic cycle and the energies of intermediates and transition states. science.govdaneshyari.com While specific DFT studies on the reaction mechanisms of this compound are not detailed in the provided sources, the principles and methods are directly applicable. Such studies would likely investigate nucleophilic addition to the aldehyde carbon, nucleophilic aromatic substitution on the furan ring, or reactions involving the reduction of the nitro group.

Computational Studies on Chemical Structure-Reactivity Relationships

Computational studies are invaluable for establishing Quantitative Structure-Activity Relationships (QSAR) and understanding how modifications to a molecule's structure affect its chemical reactivity and biological activity. For the nitrofuran class of compounds, these studies often correlate computed electronic properties with observed antibacterial or antiparasitic activity. researchgate.net

The key to the reactivity of nitrofuran derivatives is the presence of the electron-withdrawing nitro group, which activates the molecule. researchgate.net Computational studies on a series of antiparasitic 5-nitrofurans have explored the effects of different substituents on their physicochemical properties and reactivity. These studies analyze how various functional groups alter properties like acidity, molecular orbital energies, and electrostatic potential, and then correlate these changes with biological outcomes.

Strategic Integration of 2 Nitrofuran 3 Carbaldehyde in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

No specific studies were identified that utilize 2-Nitrofuran-3-carbaldehyde as a building block for the synthesis of complex molecules. While nitro compounds, in general, are recognized as valuable intermediates in organic synthesis, the specific applications of this isomer are not documented in the available literature. nih.govfrontiersin.org The unique electronic and steric arrangement of the adjacent nitro and formyl groups at the 2 and 3 positions of the furan (B31954) ring would theoretically offer distinct reactivity, but this has not been explored in the reviewed literature.

Synthesis of Nitrogen-Containing Heterocycles

There is no available research demonstrating the use of this compound for the synthesis of nitrogen-containing heterocycles. In principle, the aldehyde group could undergo condensation reactions with amines, hydrazines, or other nitrogen nucleophiles to form Schiff bases or hydrazones, which could then serve as precursors to various heterocyclic systems. However, no specific examples or methodologies involving this compound have been reported. The synthesis of nitrogen heterocycles is a broad field, but specific pathways starting from this particular compound are not described. nih.govresearchgate.netnih.govwjpmr.com

Development of Novel Scaffolds for Chemical Probes and Ligands

The application of this compound in the development of novel scaffolds for chemical probes or ligands is not documented. The design of such molecules relies on well-characterized building blocks whose reactivity and physicochemical properties are understood. The absence of foundational research on this compound means it has not been adopted for these specialized applications.

Application in the Synthesis of Agrochemical Intermediates

No information was found linking this compound to the synthesis of agrochemical intermediates. While some nitrofuran derivatives have been investigated for biological activity, there are no specific reports of this isomer being used as a precursor for pesticides, herbicides, or other agricultural chemicals. mdpi.com

Mechanistic Basis of Nitrofuran Bioactivation and Interactions with Cellular Components Chemical Perspective

Enzymatic Reduction of the Nitro Group: Biochemical Pathways and Enzyme Classes (e.g., Nitroreductases)

The critical first step in the bioactivation of nitrofurans is the enzymatic reduction of the nitro group at the C5 position of the furan (B31954) ring. This process is predominantly carried out by a class of enzymes known as nitroreductases. These enzymes are flavoproteins that catalyze the reduction of nitroaromatic compounds.

Bacterial nitroreductases are broadly classified into two types based on their sensitivity to oxygen:

Type I Nitroreductases: These are oxygen-insensitive enzymes that are considered the primary activators of nitrofurans under aerobic conditions. They typically catalyze a two-electron reduction of the nitro group, leading directly to the formation of a nitroso intermediate, which is then further reduced.

Type II Nitroreductases: These are oxygen-sensitive enzymes that catalyze a one-electron reduction of the nitro group, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species (ROS), such as superoxide (B77818) radicals. Under anaerobic conditions, however, the nitro anion radical can undergo further reduction to exert its cytotoxic effects.

While specific studies on the enzymatic reduction of 2-Nitrofuran-3-carbaldehyde are not extensively documented, the presence of the nitro group on the furan ring strongly suggests that it undergoes reduction by bacterial nitroreductases in a manner analogous to other well-studied nitrofurans like nitrofurantoin (B1679001) and furazolidone. The aldehyde group at the C3 position may influence the substrate specificity and reduction kinetics by different nitroreductases.

| Enzyme Class | Oxygen Sensitivity | Primary Product of Nitro Reduction | Implication for this compound Bioactivation |

| Type I Nitroreductases | Insensitive | Nitroso derivative (via a 2-electron reduction) | Likely the principal pathway for activation under normal oxygen conditions, leading to the generation of reactive, cell-damaging species. |

| Type II Nitroreductases | Sensitive | Nitro anion radical (via a 1-electron reduction) | May contribute to bioactivation under anaerobic or hypoxic conditions and can lead to oxidative stress through the generation of ROS in the presence of oxygen. |

Generation of Reactive Intermediates: Nitroso and Hydroxylamino Derivatives

The enzymatic reduction of the nitro group of this compound is hypothesized to proceed through a series of highly reactive intermediates. The initial reduction product is a nitroso derivative, which is then rapidly reduced further to a hydroxylamino derivative.

These intermediates are powerful electrophiles, meaning they are electron-seeking molecules. This property makes them highly reactive towards nucleophilic (electron-rich) sites present in various biological macromolecules. The transient nature of these intermediates makes their direct detection challenging, but their formation is inferred from the ultimate biological effects and the nature of the macromolecular adducts formed.

The generally accepted pathway for the generation of these reactive species from a generic nitrofuran is as follows:

R-NO₂ (Nitrofuran) + 2e⁻ + 2H⁺ → R-N=O (Nitroso derivative) + H₂O R-N=O + 2e⁻ + 2H⁺ → R-NHOH (Hydroxylamino derivative)

The hydroxylamine (B1172632) derivative is considered a key cytotoxic species. It is unstable and can undergo further reactions, including dehydration to form a nitrenium ion, which is an even more potent electrophile.

Covalent Modification of Biological Macromolecules by Reactive Species

The highly reactive nitroso and hydroxylamino intermediates generated from the bioactivation of this compound can covalently bind to a variety of essential cellular macromolecules, leading to the disruption of their normal functions. This irreversible binding is a key mechanism of the compound's biological activity.

Targets for covalent modification include:

Proteins: The nucleophilic side chains of amino acids such as cysteine (thiol group) and lysine (B10760008) (amino group) are susceptible to attack by the electrophilic nitrofuran intermediates. This can lead to enzyme inhibition, disruption of protein structure, and interference with cellular signaling pathways.

Nucleic Acids (DNA and RNA): The nitrogenous bases of DNA and RNA contain nucleophilic centers that can be targeted by the reactive metabolites. Covalent adduct formation with DNA can lead to mutations, strand breaks, and inhibition of replication and transcription, ultimately contributing to the compound's genotoxic and cytotoxic effects.

Other Cellular Components: Other small molecules containing nucleophilic groups, such as glutathione, can also be targeted.

The extent and specificity of covalent binding to different macromolecules will depend on the chemical properties of the reactive intermediates derived from this compound and the accessibility of nucleophilic sites within the cell.

Chemical Inhibition of Key Metabolic Pathways through Direct Molecular Interaction

The covalent modification of proteins by the reactive metabolites of this compound can lead to the direct inhibition of key metabolic pathways. By binding to the active sites or allosteric sites of enzymes, these intermediates can inactivate them, leading to a cascade of metabolic disruptions.

While specific pathways inhibited by this compound have not been elucidated, based on the known mechanisms of other nitrofurans, it is plausible that enzymes involved in the following processes could be targeted:

Cellular Respiration: Enzymes of the electron transport chain and the citric acid cycle are potential targets.

Nucleic Acid Synthesis: Enzymes involved in the biosynthesis of purines and pyrimidines could be inhibited.

Protein Synthesis: Ribosomal proteins and enzymes involved in amino acid metabolism may be susceptible to modification.

The broad-spectrum activity of nitrofurans is often attributed to their ability to simultaneously disrupt multiple metabolic pathways through this mechanism of covalent modification and enzyme inhibition.

Biochemical Mechanisms of Resistance to Nitrofuran Activation

Resistance to nitrofurans can develop through various biochemical mechanisms that prevent the bioactivation of the parent compound. These mechanisms primarily involve alterations in the nitroreductase enzymes responsible for the initial reductive step.

Common mechanisms of resistance include:

Mutations in Nitroreductase Genes: Spontaneous mutations in the genes encoding for Type I nitroreductases can lead to the production of enzymes with reduced or no activity towards nitrofuran substrates. This is the most common mechanism of nitrofuran resistance.

Downregulation of Nitroreductase Expression: A decrease in the cellular levels of the activating nitroreductases can also lead to a reduction in the formation of the toxic reactive intermediates.

Efflux Pumps: While less common for nitrofurans, overexpression of multidrug efflux pumps could potentially contribute to resistance by actively transporting the compound out of the cell before it can be activated.

| Resistance Mechanism | Biochemical Effect | Consequence for this compound |

| Gene Mutations | Inactivation or reduced efficiency of nitroreductase enzymes. | Decreased or abolished bioactivation of the compound, leading to reduced cytotoxicity. |

| Altered Gene Expression | Lower cellular concentration of active nitroreductases. | Slower rate of bioactivation, potentially allowing cellular repair mechanisms to cope with the damage. |

| Efflux Mechanisms | Increased removal of the unmetabolized drug from the cell. | Reduced intracellular concentration of the compound, limiting its access to activating enzymes. |

Chemical Structure-Reactivity Relationships in Bioactivation and Interaction Mechanisms

The chemical structure of this compound plays a crucial role in its bioactivation and subsequent reactivity. The key structural features influencing its activity are the nitrofuran core and the aldehyde substituent.

The Nitrofuran Core: The 5-nitrofuran moiety is the pharmacophore responsible for the compound's biological activity. The electron-withdrawing nature of the nitro group facilitates the enzymatic reduction, which is the initiating step in bioactivation. The redox potential of the nitro group is a critical determinant of the rate and extent of its reduction by nitroreductases.

Variations in the substituents on the furan ring of different nitrofuran compounds can lead to significant differences in their biological activity, spectrum, and resistance profiles. Further research is needed to fully understand the specific structure-reactivity relationships for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Nitrofuran-3-carbaldehyde, and how can experimental parameters (e.g., solvent, catalyst) be optimized for yield?

- Methodological Answer : Synthesis typically involves nitration of furan derivatives or aldehyde functionalization. For example, nitration of 3-carboxyfuran followed by reduction and oxidation steps. Key parameters include solvent polarity (e.g., acetic anhydride for nitration), temperature control (0–5°C to prevent side reactions), and catalyst selection (e.g., HNO₃/H₂SO₄ mixtures). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents .

Q. How can the structural purity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aldehyde proton resonance (~9.8–10.2 ppm) and nitrofuran ring signals.

- FT-IR : Identify characteristic peaks for nitro groups (~1520 cm⁻¹, asymmetric stretching) and carbonyl groups (~1680 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve bond lengths and angles using SHELX software for refinement .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : The compound is light- and oxygen-sensitive due to the nitro group’s electrophilic nature. Store in amber vials under inert gas (N₂/Ar) at –20°C. Regularly assess degradation via HPLC with UV detection (λ = 254 nm) to monitor aldehyde oxidation byproducts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Conduct kinetic experiments under varying conditions (pH, nucleophile concentration). Use DFT calculations (e.g., Gaussian software) to model transition states and identify electron-deficient sites on the nitrofuran ring. Compare experimental rate constants with computational activation energies to validate mechanisms .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-reference data from multiple techniques:

- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) to rule out impurities.

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions.

- Reproducibility checks : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines) to identify lab-specific artifacts .

Q. How can computational modeling predict the biological activity of this compound against bacterial targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of bacterial enzymes (e.g., nitroreductases). Calculate binding affinities and compare with experimental MIC values. Validate predictions via in vitro assays (e.g., broth microdilution) against Gram-negative/positive strains .

Q. What experimental designs minimize bias when evaluating this compound’s cytotoxicity in cell lines?

- Methodological Answer : Use randomized block designs with triplicate wells for each concentration. Include positive (e.g., doxorubicin) and negative controls (DMSO vehicle). Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). Blind analysts to treatment groups during data collection .

Q. How can isotopic labeling (e.g., ¹⁵N) track metabolic pathways of this compound in vivo?

- Methodological Answer : Synthesize ¹⁵N-labeled analogs via nitration with ¹⁵NO₃⁻ sources. Administer to model organisms (e.g., E. coli) and extract metabolites for LC-MS analysis. Use stable isotope tracing to identify incorporation into nucleic acids or proteins .

Data Presentation Guidelines

- Tables : Include reaction yields, spectroscopic data, and statistical results (mean ± SD).

- Figures : Use line graphs for kinetic data, heatmaps for docking scores, and chromatograms for purity assessments.

- Citations : Reference SHELX for crystallography , PubChem for structural data , and IUPAC protocols for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.